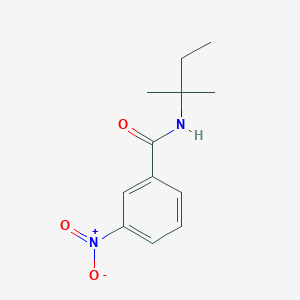![molecular formula C21H26N4O2S B10943733 2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)acetohydrazide](/img/structure/B10943733.png)
2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)-N’-(tricyclo[3311~3,7~]dec-2-ylidene)acetohydrazide is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thienopyrimidine core and a tricyclodecylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)-N’-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)acetohydrazide typically involves multi-step organic reactions. The starting materials often include thienopyrimidine derivatives and tricyclodecylidene acetohydrazide. The reaction conditions may vary, but common steps include condensation reactions, cyclization, and functional group modifications. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to streamline production and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)-N’-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)-N’-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Medicine: Potential therapeutic applications include drug development, where the compound’s bioactivity is explored for treating various diseases.
Industry: It may be used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)-N’-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding interactions, which can alter the activity of the target molecules and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine Derivatives: Compounds with similar thienopyrimidine cores but different substituents.
Tricyclodecylidene Derivatives: Compounds with tricyclodecylidene moieties but different core structures.
Uniqueness
2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)-N’-(tricyclo[3311~3,7~]dec-2-ylidene)acetohydrazide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H26N4O2S |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-(2-adamantylideneamino)-2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3-yl)acetamide |
InChI |
InChI=1S/C21H26N4O2S/c1-2-3-16-9-17-20(28-16)22-11-25(21(17)27)10-18(26)23-24-19-14-5-12-4-13(7-14)8-15(19)6-12/h9,11-15H,2-8,10H2,1H3,(H,23,26) |
InChI Key |
JXVLFGHEESKOFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(S1)N=CN(C2=O)CC(=O)NN=C3C4CC5CC(C4)CC3C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 1-ethyl-4-{[(4-methylphenyl)carbonyl]amino}-1H-pyrazole-3-carboxylate](/img/structure/B10943653.png)
![7-methyl-2-(1H-pyrazol-1-ylmethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10943657.png)
![2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10943661.png)
![N-(2,5-difluorophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10943667.png)
![N-(1,3-benzodioxol-5-yl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10943670.png)
![methyl 4-{[(2-chlorophenyl)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxylate](/img/structure/B10943678.png)

![N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-2-methylbenzamide](/img/structure/B10943693.png)
![1-[(2,4-dimethylphenoxy)methyl]-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10943695.png)
![2-(1,5-dimethyl-1H-pyrazol-3-yl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10943703.png)
![2-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(3,6-dichloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole](/img/structure/B10943709.png)
![1-ethyl-N-(3-{[(4-nitrophenyl)carbonyl]amino}phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B10943716.png)
![1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B10943723.png)
![2-({4-[3-(Difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B10943729.png)
